molecular formula C10H16ClN3O2 B1531358 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine CAS No. 55662-54-9

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Cat. No. B1531358
CAS RN: 55662-54-9
M. Wt: 245.7 g/mol
InChI Key: UVCMQKDCRALOMS-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine” is a chemical compound. It is a derivative of pyrimidin-4-amine . Pyrimidin-4-amine derivatives are known for their broad range of biological and pharmacological activities, including anti-bacterial, anti-tumor, and anti-diabetic properties .


Synthesis Analysis

The synthesis of similar compounds, such as N-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives, has been reported . The process involves reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno [2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to produce 2,4-dichlorothieno [2,3-d]pyrimidine, which is further reacted with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give the final product .

Scientific Research Applications

Synthesis and Chemical Reactivity

Studies have explored the synthesis and chemical reactivity of pyrimidine derivatives, revealing their versatility in chemical synthesis. For instance, Gazizov et al. (2015) developed a method for synthesizing 2-(2-arylpyrrolidin-1-yl)pyrimidines through acid-catalyzed intramolecular cyclization, highlighting the reactivity of related pyrimidin-2-amine compounds with phenols to produce derivatives with moderate to good yields (Gazizov et al., 2015). Similarly, El-Deeb et al. (2008) synthesized new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a palladium catalyst, demonstrating the compound's potential for creating heterocyclic compounds (El-Deeb et al., 2008).

Biological Evaluation and Potential Anticancer Activity

Research into the biological evaluation of pyrimidine derivatives indicates potential anticancer activities. Wei and Malhotra (2012) designed and synthesized pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents, identifying compounds with selective activities against breast and renal cancer cell lines (Wei & Malhotra, 2012). Rashid et al. (2014) also synthesized new pyrimidine derivatives coupled with thiazolidin-4-one, demonstrating significant in vitro anticancer activities against a full NCI 60 cell line panel (Rashid et al., 2014).

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2005) explored the use of pyrimidinic Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating the compounds' effectiveness even at low concentrations and suggesting their potential application in corrosion protection (Ashassi-Sorkhabi et al., 2005).

properties

IUPAC Name

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-3-15-9(16-4-2)7-13-8-5-6-12-10(11)14-8/h5-6,9H,3-4,7H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCMQKDCRALOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=NC(=NC=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Synthesis routes and methods

Procedure details

The mixture of 2,4-dichloropyrimidine (A-1) (20 g, 134 mmol), 3,3-diethoxypropan-1-amine (19.6 g, 147 mmol) and Et3N (20.5 mL, 147 mmol) in ethanol (250 mL) is stirred at RT for 24 h. The mixture is concentrated in vacuo and the residue is purified by flash column chromatography to afford the 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (A-2).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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